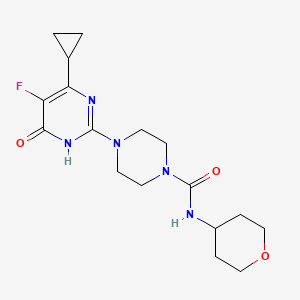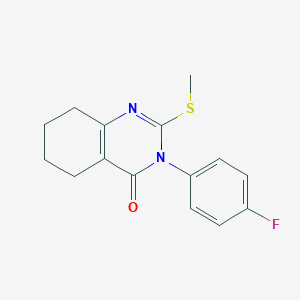![molecular formula C13H20N4O2S2 B6449747 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2548991-18-8](/img/structure/B6449747.png)
2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of pyrrolidine is characterized by its five-membered ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The structure of “2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole” would be more complex due to the presence of additional functional groups and rings.科学研究应用
2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole has many potential applications in scientific research. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal properties, making it a promising candidate for further research. Additionally, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as its potential to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, this compound has been studied for its potential to act as a ligand for certain receptors involved in the regulation of cell growth and differentiation.
作用机制
The exact mechanism of action of 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is not yet fully understood. However, it is believed that this compound may act by binding to certain receptors involved in the regulation of cell growth and differentiation, and by modulating the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound may act as an antioxidant and anti-inflammatory agent by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal properties. Additionally, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as its potential to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, this compound has been studied for its potential to act as a ligand for certain receptors involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the advantages of using 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to possess a variety of biological activities, making it a promising candidate for further research. However, there are some limitations to using this compound in laboratory experiments, such as the fact that the exact mechanism of action of this compound is not yet fully understood, and that it may have some toxicity in certain concentrations and/or contexts.
未来方向
There are many potential future directions for research involving 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole. These include further investigation into its anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal properties, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research into the potential of this compound to act as a ligand for certain receptors involved in the regulation of cell growth and differentiation is warranted. Finally, further study into the toxicity of this compound in certain concentrations and/or contexts is needed in order to determine its safety for use in laboratory experiments.
合成方法
2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole can be synthesized through a variety of methods, including the Schotten-Baumann reaction, the Williamson ether synthesis, and the Ugi four-component reaction. In the Schotten-Baumann reaction, a pyrrolidine-1-sulfonyl chloride is reacted with a thiazole in a basic environment to form this compound. In the Williamson ether synthesis, a pyrrolidine-1-sulfonyl chloride is reacted with a thiazole in an acidic environment to form this compound. In the Ugi four-component reaction, a pyrrolidine-1-sulfonyl chloride, a thiazole, an aldehyde, and an amine are reacted in a basic environment to form this compound.
属性
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-21(19,16-4-1-2-5-16)17-9-11-7-15(8-12(11)10-17)13-14-3-6-20-13/h3,6,11-12H,1-2,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWLAJSWNNEPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449671.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449676.png)
![5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6449682.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449684.png)
![6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449699.png)
![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449737.png)
![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449739.png)
![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449760.png)
![2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449765.png)
